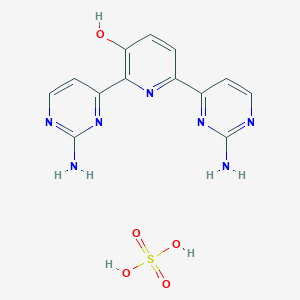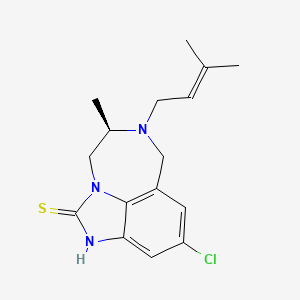
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is a complex chemical compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves several steps. The synthetic routes typically include the reaction of hydroxylamine with sulfonic acid derivatives under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it can be used to study enzyme mechanisms and protein interactions. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the structure and function of target molecules. The molecular targets and pathways involved in its action are still being studied, but they likely include enzymes, proteins, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(1-ethylpropyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt stands out due to its unique structure and reactivity Similar compounds include other hydroxylamine derivatives and sulfonic acid derivatives, but this compound’s specific combination of functional groups gives it distinct properties
Eigenschaften
CAS-Nummer |
134601-07-3 |
|---|---|
Molekularformel |
C15H17ClKN3O4S |
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
potassium;[(Z)-(5-chloro-2-pentan-3-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate |
InChI |
InChI=1S/C15H18ClN3O4S.K/c1-3-9(4-2)15-17-13-11(16)6-5-10-12(18-23-24(20,21)22)7-8-19(15)14(10)13;/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,21,22);/q;+1/p-1/b18-12-; |
InChI-Schlüssel |
RCDAWFBGJQRJLH-UWRQUICRSA-M |
Isomerische SMILES |
CCC(CC)C1=NC2=C(C=CC\3=C2N1CC/C3=N/OS(=O)(=O)[O-])Cl.[K+] |
Kanonische SMILES |
CCC(CC)C1=NC2=C(C=CC3=C2N1CCC3=NOS(=O)(=O)[O-])Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



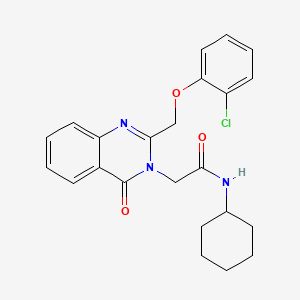



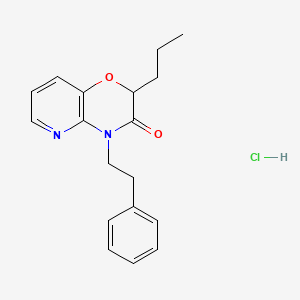
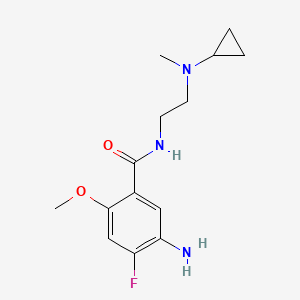

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12737859.png)
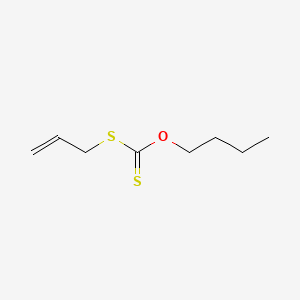
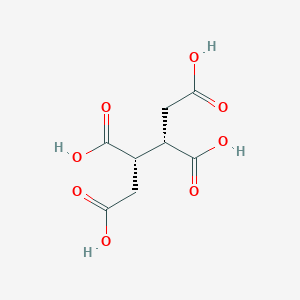
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)
